Tritrpticin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

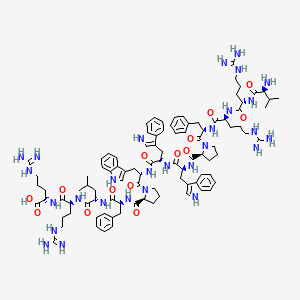

Tritrpticin is a 13-residue tryptophan-rich cationic antimicrobial peptide. It is part of the cathelicidin family of antimicrobial peptides, which are known for their broad-spectrum bactericidal properties. This compound is characterized by its high content of tryptophan, arginine, and proline residues, making it a potent antimicrobial agent against a wide range of pathogens, including bacteria and fungi .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tritrpticin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the linear this compound peptide .

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding this compound is inserted into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Tritrpticin primarily undergoes interactions with biological membranes rather than traditional chemical reactions like oxidation or reduction. it can form cyclic analogs through head-to-tail cyclization or disulfide bridging between cysteine residues introduced at the peptide termini .

Common Reagents and Conditions:

Cyclization: Head-to-tail cyclization can be achieved using peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under mild conditions.

Disulfide Bridging: Disulfide bonds can be formed by introducing cysteine residues at the peptide termini and oxidizing them using reagents like iodine or air oxidation.

Major Products:

Cyclic this compound: Exhibits enhanced antimicrobial activity and reduced hemolytic activity compared to the linear form.

Disulfide-Bridged this compound: May show different biological activities depending on the specific structure formed.

Applications De Recherche Scientifique

Tritrpticin has been extensively studied for its antimicrobial properties. It has shown efficacy against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Its applications extend to:

Chemistry: Used as a model peptide for studying peptide-membrane interactions and designing novel antimicrobial agents.

Biology: Investigated for its role in innate immunity and potential as a therapeutic agent against infections.

Medicine: Explored as a potential alternative to traditional antibiotics, especially in the context of antibiotic-resistant bacteria.

Industry: Potential use in developing antimicrobial coatings and materials .

Mécanisme D'action

Tritrpticin exerts its antimicrobial effects primarily through membrane disruption. The peptide interacts favorably with negatively charged bacterial membranes, leading to membrane permeabilization and leakage of intracellular contents. This interaction is facilitated by the amphipathic nature of this compound, which allows it to insert into lipid bilayers and form pores. Additionally, this compound may interact with intracellular targets, such as nucleic acids and enzymes, further contributing to its antimicrobial activity .

Comparaison Avec Des Composés Similaires

Indolicidin: A 13-residue peptide with high tryptophan content, known for its broad-spectrum antimicrobial activity.

Lactoferricin: Derived from lactoferrin, this peptide exhibits strong antimicrobial and anticancer properties.

PR-39: Another cathelicidin peptide rich in proline and arginine, with potent antibacterial activity

Tritrpticin’s unique combination of tryptophan, arginine, and proline residues, along with its specific structural features, make it a promising candidate for further development as an antimicrobial agent.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H132N28O14/c1-54(2)45-71(83(128)114-67(33-17-39-106-93(98)99)81(126)116-70(92(137)138)36-20-42-109-96(104)105)117-84(129)72(46-56-23-7-5-8-24-56)119-87(132)77-37-22-44-124(77)91(136)76(50-60-53-112-66-32-16-13-29-63(60)66)122-86(131)73(48-58-51-110-64-30-14-11-27-61(58)64)118-85(130)74(49-59-52-111-65-31-15-12-28-62(59)65)120-88(133)78-38-21-43-123(78)90(135)75(47-57-25-9-6-10-26-57)121-82(127)68(34-18-40-107-94(100)101)113-80(125)69(35-19-41-108-95(102)103)115-89(134)79(97)55(3)4/h5-16,23-32,51-55,67-79,110-112H,17-22,33-50,97H2,1-4H3,(H,113,125)(H,114,128)(H,115,134)(H,116,126)(H,117,129)(H,118,130)(H,119,132)(H,120,133)(H,121,127)(H,122,131)(H,137,138)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKYRNHHOBRIOY-HQUBJAAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C9CCCN9C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H132N28O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1902.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-N-[4-methyl-3-(4-piperidinyl)phenyl]propanamide](/img/structure/B1644478.png)